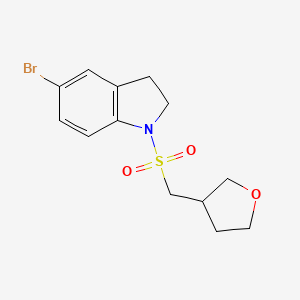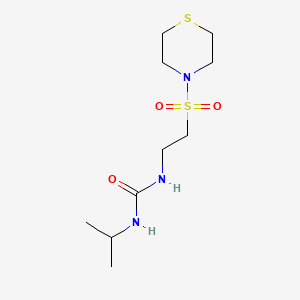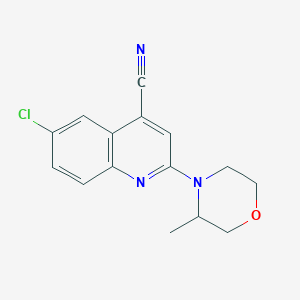![molecular formula C16H19N5OS B7553786 4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BML-275 and is known to have various biochemical and physiological effects. In
Mecanismo De Acción
BML-275 works by inhibiting the activity of AMPK, a key enzyme that plays a critical role in cellular energy homeostasis. By inhibiting AMPK, BML-275 can suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, BML-275 has also been shown to improve glucose uptake, reduce insulin resistance, and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BML-275 in lab experiments is its specificity. BML-275 specifically targets AMPK, making it a valuable tool for studying the role of AMPK in various cellular processes. However, one of the limitations of using BML-275 is its potential toxicity. BML-275 has been shown to have toxic effects in some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BML-275. One direction is to explore the potential applications of BML-275 in the treatment of other diseases, such as neurodegenerative disorders. Another direction is to develop more specific and less toxic AMPK inhibitors that can be used in a wider range of experiments. Finally, further studies are needed to fully understand the mechanism of action of BML-275 and its potential applications in scientific research.
In conclusion, BML-275 is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BML-275 has shown promise as a tool for studying the role of AMPK in various cellular processes and for the treatment of cancer, diabetes, obesity, and inflammation.
Métodos De Síntesis
The synthesis of BML-275 involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-bromoacetyl bromide to form 2-(bromoacetyl)aminothiophenol. The second step involves the reaction of 2-(bromoacetyl)aminothiophenol with 3-amino-1H-pyrazole to form 2-[3-(1H-pyrazol-1-yl)amino]thiophenol. The third step involves the reaction of 2-[3-(1H-pyrazol-1-yl)amino]thiophenol with N,N-dimethylbutanamide to form 4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide.
Aplicaciones Científicas De Investigación
BML-275 has been widely studied for its potential applications in scientific research. One of its primary applications is in the field of cancer research. BML-275 has been shown to inhibit the growth of cancer cells by targeting the enzyme AMP-activated protein kinase (AMPK). In addition, BML-275 has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
Propiedades
IUPAC Name |
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-20(2)15(22)8-5-10-21-11-9-14(19-21)18-16-17-12-6-3-4-7-13(12)23-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJYTFDBIHJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN1C=CC(=N1)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)

![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)

![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)


![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)